Dibenzoyl-L-tartaric acid
Overview
Description
SNC86, also known as (+)-4-[(αR)-α-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, is a diarylpiperazine δ-opioid receptor agonist. It is a derivative of SNC80, a well-known δ-opioid receptor agonist. SNC86 has been studied for its potential therapeutic effects, including antidepressant-like effects and locomotor stimulation .
Mechanism of Action
Target of Action
Dibenzoyl-L-tartaric acid primarily targets racemic mixtures of bioactive compounds . It acts as a chiral resolving agent, meaning it can separate mixtures of enantiomers, which are molecules that are mirror images of each other .
Mode of Action
The compound interacts with its targets by forming salts with them . These salts can then be separated based on their different solubilities, allowing for the isolation of the individual enantiomers . This process is known as chiral resolution .
Result of Action
The primary result of this compound’s action is the resolution of racemic mixtures . This allows for the isolation of individual enantiomers from a mixture, which can be crucial in the synthesis of chiral compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Moreover, it should be kept away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNC86 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Propenyl Group: The propenyl group is introduced through an alkylation reaction.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a nucleophilic substitution reaction.
Final Coupling: The final coupling step involves the reaction of the intermediate with N,N-diethylbenzamide to form SNC86.
Industrial Production Methods
Industrial production methods for SNC86 would likely involve optimization of the synthetic route to improve yield and reduce costs This could include the use of more efficient catalysts, solvents, and reaction conditions
Chemical Reactions Analysis
Types of Reactions
SNC86 undergoes several types of chemical reactions, including:
Oxidation: SNC86 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert SNC86 to its reduced forms.
Substitution: SNC86 can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SNC86 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SNC86 has several scientific research applications, including:
Chemistry: SNC86 is used as a tool compound to study the δ-opioid receptor and its interactions with other molecules.
Biology: SNC86 is used in biological studies to investigate its effects on cellular signaling pathways and receptor binding.
Medicine: SNC86 has potential therapeutic applications, including its use as an antidepressant and in the treatment of other neurological disorders.
Industry: SNC86 can be used in the development of new pharmaceuticals targeting the δ-opioid receptor.
Comparison with Similar Compounds
SNC86 is similar to other δ-opioid receptor agonists, such as SNC80 and SNC162. SNC86 is unique in its higher potency and efficacy compared to these compounds.
Similar Compounds
SNC80: (+)-4-[(αR)-α-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
SNC86 has been shown to be more potent and efficacious in stimulating guanosine 5′-O-(3-[35S]thio)triphosphate binding in the caudate putamen of coronal brain slices from drug-naive rats compared to SNC80 and SNC162 .
Properties
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONLFQNRGZXBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859761 | |
Record name | 2,3-Bis(benzoyloxy)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93656-02-1, 2743-38-6 | |
Record name | NSC338494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Dibenzoyltartaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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